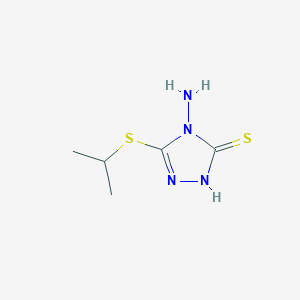
4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol, commonly known as APITT, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a triazole ring and a thiol group. APITT has been found to have various biochemical and physiological effects, making it a valuable tool in many laboratory experiments.
Wirkmechanismus
The mechanism of action of APITT is not fully understood, but it has been found to inhibit the activity of various enzymes, including thymidylate synthase and dihydrofolate reductase. These enzymes are involved in DNA synthesis and cell division, making APITT a potential anti-cancer agent.
Biochemische Und Physiologische Effekte
APITT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. APITT has also been found to have anti-inflammatory and antioxidant properties. In addition, it has been shown to inhibit the activity of HIV reverse transcriptase, making it a potential anti-viral agent.
Vorteile Und Einschränkungen Für Laborexperimente
APITT has several advantages for lab experiments. It is easy to synthesize and has high purity and stability. It is also relatively inexpensive compared to other compounds used in scientific research. However, APITT has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. It also has a short half-life in vivo, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research involving APITT. One direction is to continue developing APITT-based compounds for the treatment of cancer and other diseases. Another direction is to investigate the potential of APITT as an anti-viral agent. Additionally, more research is needed to fully understand the mechanism of action of APITT and its effects on various enzymes and pathways.
Synthesemethoden
There are several methods for synthesizing APITT, including the reaction of 2,4-dichloro-5-(propan-2-ylsulfanyl)pyrimidine with sodium azide, followed by reduction with triphenylphosphine and sulfur. Another method involves the reaction of 2,4-dichloro-5-(propan-2-ylsulfanyl)pyrimidine with sodium azide, followed by reaction with thiourea and sodium hydroxide. These methods have been reported to have high yields and purity.
Wissenschaftliche Forschungsanwendungen
APITT has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including nucleoside analogs and antiviral agents. APITT has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases.
Eigenschaften
IUPAC Name |
4-amino-3-propan-2-ylsulfanyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S2/c1-3(2)11-5-8-7-4(10)9(5)6/h3H,6H2,1-2H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXPCHDYWEOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NNC(=S)N1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

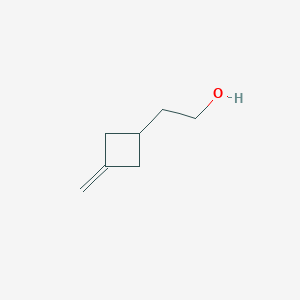
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2463916.png)
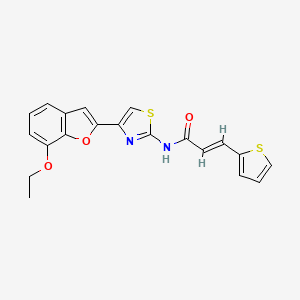
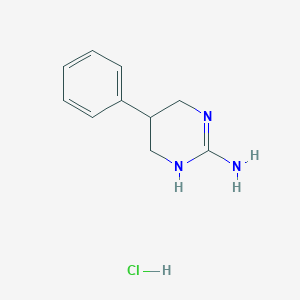
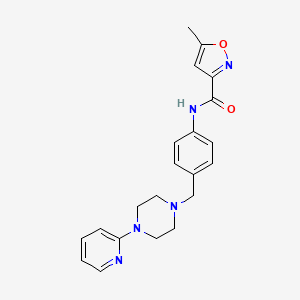
![Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2463921.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2463923.png)
![4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide](/img/structure/B2463926.png)

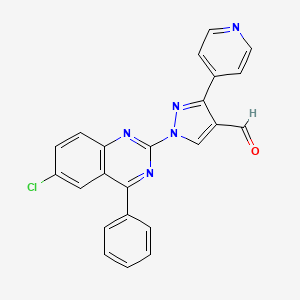
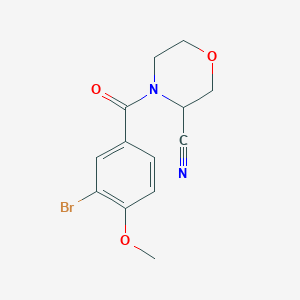
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2463933.png)
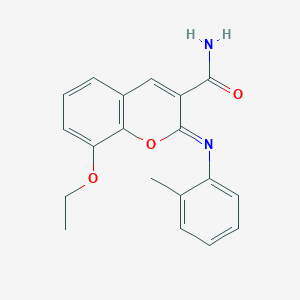
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B2463937.png)